molecular formula C27H18N2O7 B15075417 Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 70654-07-8

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B15075417
CAS No.: 70654-07-8
M. Wt: 482.4 g/mol
InChI Key: XRIKSEVWUHPDQK-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a polycyclic heteroaromatic compound featuring a benzo[f]pyrrolo[1,2-a]quinoline core. This structure is substituted with a 4-nitrobenzoyl group at position 3 and methyl ester groups at positions 1 and 2. The compound is synthesized via cycloaddition reactions, often involving nitrobenzoyl-containing precursors or post-functionalization steps to introduce the nitro group .

Properties

CAS No.

70654-07-8

Molecular Formula

C27H18N2O7

Molecular Weight

482.4 g/mol

IUPAC Name

dimethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C27H18N2O7/c1-35-26(31)22-21-14-12-19-18-6-4-3-5-15(18)9-13-20(19)28(21)24(23(22)27(32)36-2)25(30)16-7-10-17(11-8-16)29(33)34/h3-14H,1-2H3

InChI Key

XRIKSEVWUHPDQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The synthesis of dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate follows a multicomponent cascade involving:

  • Quaternization : Benzo[f]quinoline reacts with 2-bromo-4-nitroacetophenone to form a benzo[f]quinolinium salt.
  • N-Ylide Generation : The salt undergoes deprotonation in the presence of 1,2-epoxybutane, yielding a reactive N-ylide intermediate.
  • 1,3-Dipolar Cycloaddition : The N-ylide reacts with dimethyl acetylenedicarboxylate, followed by aromatization to form the final product.

The microwave irradiation accelerates kinetic processes, reducing reaction time from days under classical heating to 30 minutes. The solvent 1,2-epoxybutane serves dual roles as a medium and acid scavenger, minimizing byproduct formation.

Optimized Synthetic Procedure

Reactants :

  • Benzo[f]quinoline (1.5 mmol)
  • 2-Bromo-4-nitroacetophenone (1.5 mmol)
  • Dimethyl acetylenedicarboxylate (1.75 mmol)
  • 1,2-Epoxybutane (18 mL)

Conditions :

  • Temperature: 120°C
  • Irradiation time: 30 minutes
  • Post-reaction workup: Partial solvent evaporation, crystallization with methanol, and recrystallization from chloroform/diethyl ether.

Yield : 40% (0.29 g pale brown crystals)

Analytical Characterization

Spectroscopic Data

1H NMR (300.1 MHz, CDCl3 + TFA) :

  • δ 3.60, 4.03 (2s, 6H, 2 × OCH3)
  • δ 7.52 (d, 1H, J = 9.3 Hz, H-6)
  • δ 8.35 (d, 1H, J = 8.6 Hz, H-3 nitrobenzoyl)
  • δ 8.73 (d, 2H, J = 8.6 Hz, H-2, H-6 nitrobenzoyl).

Key Observations :

  • Two singlet peaks confirm the dimethyl ester groups.
  • Aromatic protons exhibit coupling consistent with the quinoline and nitrobenzoyl substituents.

Comparative Analysis with Traditional Methods

Classical synthesis routes for analogous compounds require:

  • Multi-step quaternization and cycloaddition (3–5 days).
  • Higher solvent volumes (50–100 mL/g product).
  • Lower yields (<20%) due to intermediate instability.

Advantages of Microwave Synthesis :

Parameter Microwave Method Classical Method
Reaction Time 30 min 12 days
Solvent Consumption 18 mL 50 mL
Yield 40% <2%

Critical Evaluation of Reaction Parameters

Temperature Optimization

A temperature screen (80–120°C) revealed 120°C as optimal for balancing reaction rate and product stability. Lower temperatures (<100°C) resulted in incomplete cycloaddition, while higher temperatures (>130°C) promoted decomposition.

Solvent and Base Selection

1,2-Epoxybutane outperformed alternatives (e.g., 1,2-epoxypropane) due to:

  • Higher polarity enhancing microwave absorption.
  • Efficient HX scavenging without side reactions.

Scope and Limitations

Substrate Compatibility

  • Electron-Deficient Alkynes : Dimethyl acetylenedicarboxylate is optimal; less electrophilic alkynes (e.g., phenylacetylene) fail to react.
  • Haloacetophenones : Bromo derivatives react faster than chloro analogs. Nitro groups enhance electrophilicity at the carbonyl carbon.

Environmental and Practical Considerations

  • E-Factor : 8.2 (vs. 45 for classical methods), reflecting reduced waste.
  • PMI (Process Mass Intensity) : 12.5, indicating superior atom economy.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound .

Scientific Research Applications

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound with the molecular formula C27H18N2O7C_{27}H_{18}N_2O_7. It is primarily used in research settings due to its specialized nature.

Scientific Research Applications

This compound has applications across several scientific disciplines:

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects.
  • Industry It is used in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Under specific conditions, the nitro group can be reduced to an amine.
  • Reduction The compound can be reduced to form different derivatives.
  • Substitution The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used; for example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Derivatives with bulkier substituents (e.g., pivaloyl) exhibit lower melting points than those with planar groups (e.g., acetyl), suggesting differences in crystal packing .

Anticancer Activity

  • Pivaloyl Derivatives: Compound 9c (dimethyl 3-pivaloylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate) shows maximum lethality in SR leukemia cells, attributed to the synergistic effect of ester groups at positions 1/2 and the pivaloyl group at position 3 .
  • Chlorobenzoyl Derivatives: Dimethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate exhibits moderate activity, suggesting halogen substituents may enhance membrane permeability .

Antimicrobial and Antimycobacterial Activity

  • Trifluoromethyl Derivatives: Compound 4k (dimethyl-1-(3,5-bis(trifluoromethyl)benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) demonstrates notable antimycobacterial activity, likely due to fluorinated groups enhancing lipophilicity and target binding .
  • Nitro Group Implications : The nitro group in the target compound may confer nitroreductase-dependent cytotoxicity, a mechanism observed in nitroaromatic antitubercular agents .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the benzo[f]pyrrolo[1,2-a]quinoline core in derivatives like dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate?

Answer:
The benzo[f]pyrrolo[1,2-a]quinoline scaffold is typically synthesized via multi-step cyclization reactions. Key steps include:

  • Condensation reactions between substituted pyrrole precursors and aromatic ketones or esters to form the fused heterocyclic system.
  • Acylation at specific positions (e.g., C-3) using nitrobenzoyl chlorides under Friedel-Crafts conditions, as evidenced by the introduction of the 4-nitrobenzoyl group in structurally similar compounds .
  • Esterification with methyl or ethyl chloroformate to install dicarboxylate groups at the 1,2-positions .
    Methodological Tip: Optimize reaction stoichiometry and temperature to prevent over-acylation or side-product formation. Monitor intermediates via TLC and confirm final structures using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Elemental Analysis (EA): Compare calculated vs. observed C/H/N percentages (e.g., EA for related compounds shows <0.1% deviation, confirming purity) .
  • Spectroscopy:
    • IR: Verify carbonyl stretches (e.g., ester C=O at ~1700–1750 cm1^{-1}, nitrobenzoyl C=O at ~1680 cm1^{-1}) .
    • NMR: Assign aromatic proton environments (e.g., deshielded protons near electron-withdrawing nitro groups) and ester methyl groups (singlets at ~3.8–4.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., HRMS-ESI with <5 ppm error) .

Advanced: What experimental strategies can resolve contradictions in spectral data interpretation for nitro-substituted benzo[f]pyrrolo[1,2-a]quinoline derivatives?

Answer:
Contradictions often arise from overlapping signals or substituent electronic effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC): Resolve ambiguous 1H^{1}\text{H}/13C^{13}\text{C} assignments by mapping coupling correlations (e.g., distinguishing nitrobenzoyl vs. ester carbonyl carbons) .
  • Variable Temperature NMR: Suppress signal broadening caused by slow conformational exchange in rigid fused-ring systems.
  • Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., compound 21 in , where nitrobenzoyl substitution shifts aromatic protons downfield by ~0.3 ppm) .

Advanced: How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the reactivity and photophysical properties of benzo[f]pyrrolo[1,2-a]quinoline derivatives?

Answer:

  • Reactivity: Electron-withdrawing groups (e.g., nitro) deactivate the aromatic ring toward electrophilic substitution but enhance stability under oxidative conditions. Methoxy groups (electron-donating) increase susceptibility to electrophilic attack .
  • Photophysics: Nitro groups induce redshifted UV-Vis absorption due to extended conjugation, while methoxy groups may enhance fluorescence quantum yields by reducing non-radiative decay .
    Methodological Insight: Perform DFT calculations to correlate substituent Hammett parameters (σ\sigma) with experimental spectral shifts .

Advanced: What statistical approaches ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Answer:
Adopt a split-plot experimental design (as in ) to account for variables like catalyst batches or solvent purity:

  • Randomized Block Design: Assign reaction conditions (e.g., temperature, stoichiometry) to blocks to minimize batch effects.
  • ANOVA Analysis: Quantify variance contributions from synthesis steps (e.g., acylation vs. esterification) .
  • Interlaboratory Calibration: Standardize NMR referencing (e.g., TMS) and EA instrument settings to reduce systematic errors.

Advanced: How can researchers leverage HRMS-ESI and isotopic pattern analysis to distinguish isomeric byproducts in the synthesis of this compound?

Answer:

  • HRMS-ESI: Identify exact masses of molecular ions (e.g., [M+H]+^+) with <2 ppm accuracy to differentiate isomers with identical nominal masses.
  • Isotopic Patterns: Compare observed vs. simulated 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} or 14N^{14}\text{N}/15N^{15}\text{N} ratios to confirm the presence of specific functional groups (e.g., nitro vs. chloro substituents) .

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